Cas no 4039-83-2 (Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]-)

Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]- is a specialized aromatic compound featuring a methoxy group and a propargyl ether moiety. Its structure combines the stability of a benzene ring with the reactivity of an alkyne-functionalized side chain, making it a versatile intermediate in organic synthesis. The propargyl ether group enables click chemistry applications, such as Huisgen cycloadditions, while the methoxy substituent enhances solubility in polar solvents. This compound is particularly useful in pharmaceutical and materials science research, where selective functionalization is required. Its well-defined reactivity profile and compatibility with various reaction conditions make it a valuable building block for constructing complex molecular architectures.
Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]- structure
4039-83-2 structure
Product name:Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]-
CAS No:4039-83-2
MF:C11H12O2
MW:176.211783409119
CID:1515161
PubChem ID:10986907

Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]- Chemical and Physical Properties

Names and Identifiers

    • Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]-
    • 1-methoxy-4-(prop-2-ynoxymethyl)benzene
    • 1-methoxy-4-[(prop-2-yn-1-yloxy)methyl]benzene
    • DB-180941
    • 1-methoxy-4-((prop-2-ynyloxy)methyl)benzene
    • SCHEMBL3803477
    • 1-methoxy-4-[(2-propyn-1-yloxy)methyl]benzene
    • 1-methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene
    • CS-0068242
    • E80948
    • 4039-83-2
    • Inchi: InChI=1S/C11H12O2/c1-3-8-13-9-10-4-6-11(12-2)7-5-10/h1,4-7H,8-9H2,2H3
    • InChI Key: LYMNVTPWRJLPGV-UHFFFAOYSA-N
    • SMILES: COC1=CC=C(C=C1)COCC#C

Computed Properties

  • Exact Mass: 176.08376
  • Monoisotopic Mass: 176.083729621g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 18.5Ų
  • XLogP3: 1.8

Experimental Properties

  • PSA: 18.46

Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1138882-250mg
1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene
4039-83-2 97%
250mg
¥2516.00 2024-05-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1138882-100mg
1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene
4039-83-2 97%
100mg
¥1586.00 2024-05-15
1PlusChem
1P01WZU5-1g
Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]-
4039-83-2 97%
1g
$597.00 2024-05-03
1PlusChem
1P01WZU5-100mg
Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]-
4039-83-2 97%
100mg
$182.00 2024-05-03
Aaron
AR01X02H-100mg
Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]-
4039-83-2 97%
100mg
$153.00 2023-12-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1138882-1g
1-Methoxy-4-((prop-2-yn-1-yloxy)methyl)benzene
4039-83-2 97%
1g
¥5088.00 2024-05-15
1PlusChem
1P01WZU5-250mg
Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]-
4039-83-2 97%
250mg
$297.00 2024-05-03
Aaron
AR01X02H-1g
Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]-
4039-83-2 97%
1g
$527.00 2023-12-14
Aaron
AR01X02H-250mg
Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]-
4039-83-2 97%
250mg
$261.00 2023-12-14

Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]- Related Literature

Additional information on Benzene, 1-methoxy-4-[(2-propynyloxy)methyl]-

Benzene, 1-methoxy-4-[(2-propynyloxy)methyl] (CAS No. 4039-83-2)

Benzene, 1-methoxy-4-[(2-propynyloxy)methyl], also known by its CAS number 4039-83-2, is a versatile organic compound with a unique structure and diverse applications. This compound belongs to the class of substituted benzenes, where the benzene ring is substituted with a methoxy group at position 1 and a (2-propynyloxy)methyl group at position 4. The combination of these substituents imparts distinct chemical properties, making it an interesting subject of study in various fields such as organic chemistry, pharmacology, and materials science.

The structure of Benzene, 1-methoxy-4-[(2-propynyloxy)methyl] can be analyzed in detail. The benzene ring serves as the central aromatic system, while the methoxy group (-OCH₃) at position 1 introduces electron-donating effects through resonance. This increases the reactivity of the ring towards electrophilic substitution reactions. The (2-propynyloxy)methyl group (-CH₂-O-C≡CH) at position 4 adds another layer of complexity to the molecule. The propargyl ether moiety (-O-C≡CH) is known for its ability to undergo various transformations, such as cycloaddition reactions or nucleophilic additions, depending on the reaction conditions.

Recent studies have highlighted the potential of Benzene, 1-methoxy-4-[(2-propynyloxy)methyl] in drug design and development. Researchers have explored its role as a building block for constructing bioactive molecules with specific pharmacological properties. For instance, its ability to form stable conjugated systems makes it a valuable intermediate in synthesizing compounds with anti-inflammatory or anticancer activities. Additionally, the propargyl ether group has been shown to enhance the bioavailability of certain drugs by improving their solubility and permeability.

In the realm of materials science, Benzene, 1-methoxy-4-[(2-propynyloxy)methyl] has found applications in the synthesis of advanced polymers and materials with tailored properties. Its reactivity under specific conditions allows for controlled polymerization reactions, leading to materials with enhanced mechanical strength or thermal stability. For example, recent research has demonstrated its use in creating stimuli-responsive polymers that can undergo reversible changes in response to external stimuli such as temperature or pH.

The synthesis of Benzene, 1-methoxy-4-[(2-propynyloxy)methyl] involves a series of well-established organic reactions. Typically, it is prepared via nucleophilic substitution or coupling reactions involving appropriate precursors. The choice of reaction conditions and reagents plays a critical role in ensuring high yields and purity of the final product. Recent advancements in catalytic methods have further optimized these synthesis pathways, making them more efficient and environmentally friendly.

From an environmental perspective, understanding the behavior and fate of Benzene, 1-methoxy-4-[(2-propynyloxy)methyl] in different ecosystems is crucial for assessing its potential impact on human health and the environment. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions, with certain microbial strains capable of metabolizing it into less harmful byproducts. However, further research is needed to fully understand its long-term ecological effects and develop strategies for mitigating any adverse impacts.

In conclusion, Benzene, 1-methoxy-4-[(2-propynyloxy)methyl] (CAS No. 4039-83-2) is a multifaceted compound with significant potential across various scientific disciplines. Its unique structure enables diverse applications in drug development, materials science, and chemical synthesis. As research continues to uncover new insights into its properties and behaviors, this compound is poised to play an increasingly important role in advancing modern science and technology.

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